molecular formula C10H18FNO4 B2516794 Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate CAS No. 1955548-89-6

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate

Cat. No.: B2516794
CAS No.: 1955548-89-6
M. Wt: 235.255
InChI Key: VZJUORFVYPQUAN-UHFFFAOYSA-N
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Description

Molecular Composition and Isotopic Variants

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate is a piperidine derivative with the molecular formula C₁₀H₁₆FNO₃·H₂O and a molecular weight of 235.24 g/mol (anhydrous: 217.24 g/mol). The compound features a six-membered piperidine ring substituted with a fluorine atom at position 3, a ketone group at position 4, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The hydrate form includes one water molecule coordinated to the structure, as indicated by its CAS registry number (1955548-89-6).

Isotopic Variants

While isotopic variants are not explicitly documented in the literature, common isotopic substitutions could include:

  • Deuterated analogs (e.g., replacing hydrogen with deuterium for NMR studies).
  • Carbon-13 or nitrogen-15 isotopes for metabolic tracing.

Physical Properties: Melting Point, Solubility, and Stability

Melting Point

The compound exhibits a melting point range of 73–78°C , consistent with its crystalline solid form under ambient conditions.

Solubility

Experimental solubility data indicates moderate solubility in organic solvents:

Solvent Solubility (mg/mL)
Chloroform >50
Dimethyl sulfoxide (DMSO) ~40
Water <1 (anhydrous form)

The hydrate form shows slightly increased aqueous solubility (4.93 mg/mL), attributed to hydrogen bonding with water.

Stability

  • Thermal Stability : Decomposes above 150°C, with the Boc group undergoing cleavage under acidic conditions.
  • Hygroscopicity : The anhydrous form is hygroscopic, necessitating storage in a desiccator or under inert gas.
  • Storage Recommendations : Stable at 2–8°C in sealed containers protected from light.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃) :

δ (ppm) Multiplicity Integration Assignment
4.83 dd (J = 47.8, 8.9 Hz) 1H H-3 (fluorine-coupled)
4.44 s 1H H-1 (Boc group)
3.24 ddd (J = 13.6, 10.6, 4.0 Hz) 2H H-2 and H-6
2.56 m 2H H-5
1.50 s 9H tert-butyl CH₃ groups

13C NMR (100 MHz, CDCl₃) :

  • δ 170.2 ppm : Carbonyl (C=O) of the Boc group.
  • δ 204.5 ppm : Ketone (C=O) at position 4.
  • δ 81.3 ppm : Quaternary carbon of the tert-butyl group.

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Band Assignment
1740 C=O stretch (Boc group)
1685 C=O stretch (piperidone)
1260 C-F stretch
1150 C-O-C stretch (ester)

Mass Spectrometry (MS)

  • EI-MS (m/z) : Molecular ion peak at 217.1 [M+H]⁺ (anhydrous).
  • Fragmentation : Loss of tert-butyl group (m/z 161) and CO₂ (m/z 117).

Properties

IUPAC Name

tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO3.H2O/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7H,4-6H2,1-3H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJUORFVYPQUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-89-6
Record name tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, which is then fluorinated using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of fluorinated pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs .

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on various biological pathways. It serves as a precursor for the synthesis of bioactive molecules that can modulate enzyme activity and receptor binding .

Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs for treating neurological disorders and infectious diseases. Its fluorinated nature allows for improved drug-receptor interactions and reduced metabolic degradation .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for creating compounds with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to increased potency and selectivity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate can be compared to three closely related analogs:

Structural Analog: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate

  • CAS : 1400264-85-8
  • Molecular Formula: C₁₀H₁₇F₂NO₄
  • Molecular Weight : 253.24 g/mol
  • Key Differences: Contains two fluorine atoms at the 3-position instead of one. Storage conditions (2–8°C) suggest higher sensitivity to temperature compared to the monofluro analog .

Functional Analog: tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate

  • CAS: Not explicitly provided (referenced in a patent procedure).
  • Molecular Formula: C₁₂H₂₀ClNO₃ (estimated).
  • Key Differences: Replaces the 3-fluoro and 4-oxo groups with a chloro-oxoethyl side chain. Used in synthetic routes for kinase inhibitors, highlighting its role in divergent pharmacophore design .

Substituent Impact: tert-Butyl Hydroxyanisole (BHA)

  • CAS : 25013-16-5
  • Molecular Formula : C₁₁H₁₆O₂
  • BHA upregulates glutathione S-transferase and epoxide hydratase activities, demonstrating how tert-butyl substituents can modulate enzyme interactions.

Data Table: Comparative Analysis of Key Attributes

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Role
This compound 1955548-89-6 C₁₀H₁₈FNO₄ 235.25 3-F, 4-oxo, tert-butyl Pharmaceutical intermediate
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate 1400264-85-8 C₁₀H₁₇F₂NO₄ 253.24 3,3-diF, 4-oxo, tert-butyl High-stability intermediate
Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate N/A ~C₁₂H₂₀ClNO₃ ~269.75 4-(chloro-oxoethyl), tert-butyl Kinase inhibitor precursor

Research Findings and Implications

  • Fluorine vs. Chlorine Substituents :
    • Fluorine’s high electronegativity enhances hydrogen bonding and bioavailability compared to chlorine, which may increase lipophilicity but reduce metabolic clearance .
  • Hydrate vs. Anhydrous Forms :
    • The hydrate form of the 3-fluoro derivative improves aqueous solubility, critical for reactions in polar solvents, whereas anhydrous analogs (e.g., BHA derivatives) are typically lipid-soluble .
  • Tert-Butyl Group :
    • This bulky group shields reactive sites (e.g., the carbamate), improving stability during synthetic steps. Its presence in BHA also demonstrates enzyme-inducing properties, suggesting possible off-target effects in drug candidates .

Biological Activity

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate (CAS No. 1266339-10-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₀H₁₆FNO₃
  • Molecular Weight : 217.24 g/mol
  • Structure : The compound features a piperidine ring with a fluorine atom and a tert-butyl ester group, which may influence its reactivity and biological interactions.

This compound acts primarily as a synthetic intermediate in the development of various pharmaceuticals. Its mechanism of action involves interactions with enzymes and proteins, potentially leading to modulation of biochemical pathways.

Biochemical Pathways

Research indicates that this compound may affect several key cellular processes:

  • Enzyme Interactions : It has been shown to interact with enzymes involved in the synthesis and degradation of piperidine derivatives, which can lead to either inhibition or activation of enzymatic functions .
  • Cell Signaling : The compound has been linked to modulation of the MAPK/ERK signaling pathway, impacting cell proliferation and differentiation.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential activities of related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₀H₁₆FNO₃Contains a fluorine atom enhancing lipophilicity
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrateC₁₀H₁₇F₂NO₄Two fluorine atoms may enhance biological activity
1-Boc-3-fluoropiperidin-4-oneC₉H₁₂FNO₂Lacks carboxylate group; focuses on piperidinone

Study on Enzyme Interaction

A study focused on the interaction between this compound and specific piperidine-related enzymes demonstrated that the compound could act as an inhibitor, affecting enzyme kinetics significantly. This suggests that further exploration into its inhibitory properties could lead to valuable therapeutic applications.

Synthesis and Application Research

Research into the synthesis pathways for this compound has highlighted its utility as a building block for more complex molecules. For instance, reactions involving tert-butyl chloroformate have been optimized to yield high-purity products suitable for pharmaceutical applications .

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 mask) is required if airborne particulates form .
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

How is this compound utilized as an intermediate in drug discovery pipelines?

Advanced
It serves as a scaffold for synthesizing kinase inhibitors (e.g., PI3K/AKT pathway modulators) and neuroactive agents. Functionalization at the 4-oxo position via reductive amination or Grignard reactions introduces diversity. Case studies highlight its role in generating analogs with improved blood-brain barrier penetration .

What are the ecological and toxicological considerations for disposing of this compound?

Basic
Limited ecotoxicology data necessitate precaution. Follow institutional guidelines for halogenated waste disposal. Incineration with scrubbing minimizes environmental release. Toxicity studies (e.g., Ames test) are recommended for large-scale use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.